
1-Phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0) is a heterocyclic aldehyde with the molecular formula C₁₀H₈N₂O. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing antichagasic agents and ORL1 receptor antagonists . The compound is characterized by a pyrazole ring substituted with a phenyl group at the 1-position and an aldehyde functional group at the 4-position. Its crystalline structure and reactive aldehyde moiety make it a valuable scaffold for derivatization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reactions. For instance, starting from 1-phenyl-1H-pyrazol-3-ol, carbon-carbon bond-forming reactions are applied to functionalize the intermediate pyrazole triflates . Another method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of palladium-catalyzed cross-coupling reactions and other efficient synthetic routes suggest potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: 1-Phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The aldehyde group can also form Schiff bases with amines, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
- Structural Features : The benzoyl group at the 1-position and phenyl group at the 3-position introduce steric bulk and electronic modulation.
- Biological Activity : Derivatives with electron-donating groups (e.g., -OH, -OCH₃) at the para position of the phenyl ring exhibit enhanced antioxidant and anti-inflammatory activities. For example:
- Compound 4e (3-(4-hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde) showed near-standard anti-inflammatory activity due to increased aromaticity and electron density .
- Compound 4c demonstrated significant radical scavenging in DPPH assays, attributed to the para-methoxy group stabilizing reactive intermediates .
Fluorinated Derivatives
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Fluorine substitution enhances bioavailability and metabolic stability. This derivative has been used in crystallographic studies to confirm pyrazoline ring conformations .
- 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : The difluoro substitution improves binding affinity in receptor-ligand interactions, though specific biological data remain under investigation .
Heterocyclic Extensions
- 1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde : Incorporation of a naphthyridine moiety confers antibacterial activity against Bacillus subtilis and Escherichia coli .
- 5m (3-(8-methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde): Exhibits antiproliferative activity against HeLa, MCF7, and A549 cancer cell lines (IC₅₀ values comparable to Nocodazole) .
Physicochemical and Spectral Comparisons
- Spectral Data: The aldehyde C=O stretch in IR spectra ranges from 1647–1670 cm⁻¹ across derivatives. Nitro groups (e.g., in 4b) introduce characteristic peaks at 1348 cm⁻¹ (Ar-NO₂) .
- Solubility : Methoxy and hydroxy substituents (e.g., in 4e) improve aqueous solubility, whereas nitro groups reduce it .
Biological Activity
1-Phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
This compound can be synthesized through several methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenyl hydrazone with appropriate reagents to yield the desired product. The compound's structure features a pyrazole ring that contributes to its biological properties, particularly its ability to interact with various biological targets.
Biological Activities
The biological activity of this compound is extensive, encompassing:
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain synthesized derivatives showed IC50 values as low as 2.97 µM against prostate cancer cells (PC-3) and 3.60 µM against cervical cancer cells (SiHa) while displaying minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM) . This selectivity suggests potential for therapeutic use in oncology.
2. Antioxidant Properties
The compound has also shown promising antioxidant activity. In vitro studies using DPPH radical scavenging assays indicated that several derivatives possess strong radical scavenging capabilities, comparable to ascorbic acid . Additionally, in vivo studies revealed significant antioxidant effects in liver tissues when administered at a dosage of 100 mg/kg body weight .
3. Anti-inflammatory Activity
Inhibitory effects on inflammatory markers have been observed. Compounds derived from this compound demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) expression, which is crucial in inflammatory responses . This suggests a potential role in treating inflammatory diseases.
4. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Table: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their biological targets. These studies typically focus on the colchicine-binding site of tubulin proteins, revealing how these compounds may inhibit tubulin polymerization, a crucial process in cancer cell proliferation .
Properties
IUPAC Name |
1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRLPFVPVKYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359212 | |
Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54605-72-0 | |
Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.